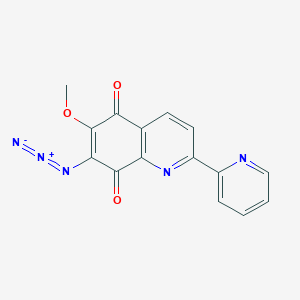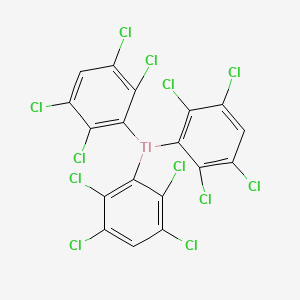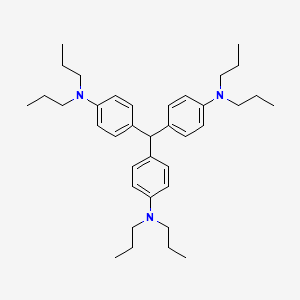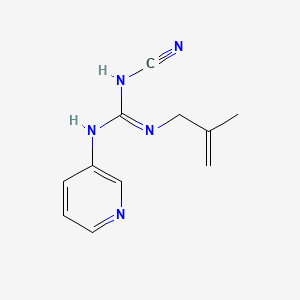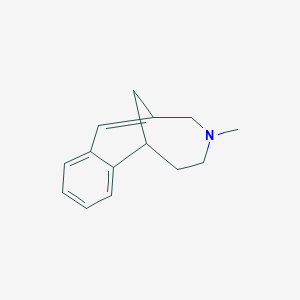
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- is a complex organic compound belonging to the class of bridged-ring nitrogen compounds This compound is characterized by its unique structure, which includes a methano bridge and a benzazonine ring system
Méthodes De Préparation
The synthesis of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- involves several steps. One common synthetic route includes the cyclization of derived tetrahydropyridines. The reaction conditions typically involve the use of polyphosphoric acid and catalytic hydrogenation . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Analyse Des Réactions Chimiques
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, especially involving halogens, can yield various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: The compound’s properties are explored for use in various industrial processes, including the development of new materials.
Mécanisme D'action
The mechanism of action of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act on certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- can be compared with other similar compounds, such as:
1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1,5-methano-1H-4-benzazonine: This compound shares a similar core structure but differs in the substitution pattern.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl-): Another related compound with a different ring system and functional groups.
The uniqueness of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- lies in its specific structural features and the resulting chemical properties, which make it suitable for various specialized applications.
Propriétés
Numéro CAS |
60363-75-9 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
11-methyl-11-azatricyclo[7.4.1.02,7]tetradeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C14H17N/c1-15-7-6-13-9-11(10-15)8-12-4-2-3-5-14(12)13/h2-5,8,13H,6-7,9-10H2,1H3 |
Clé InChI |
AIANIMDRMIRMEP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2CC(=CC3=CC=CC=C23)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


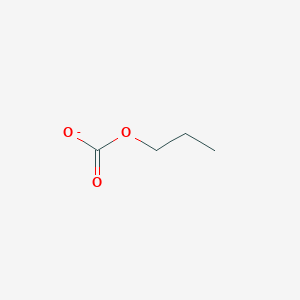

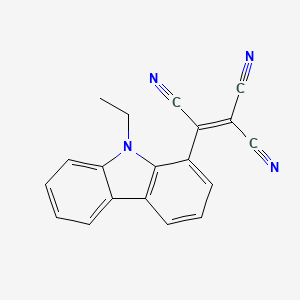
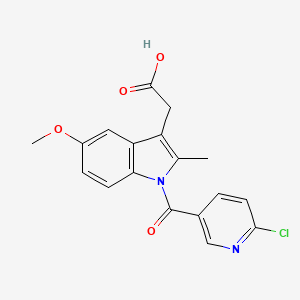
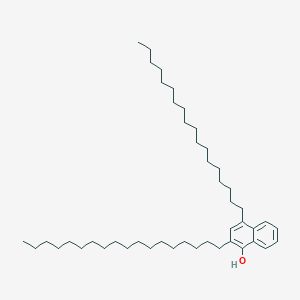
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)



